molecular formula C8H7F3IN B14806535 2-iodo-N-methyl-5-(trifluoromethyl)aniline

2-iodo-N-methyl-5-(trifluoromethyl)aniline

Cat. No.: B14806535
M. Wt: 301.05 g/mol
InChI Key: JKAGQIUTLJWNNO-UHFFFAOYSA-N
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Description

2-iodo-N-methyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7F3IN It is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-methyl-5-(trifluoromethyl)aniline typically involves the iodination of N-methyl-5-(trifluoromethyl)aniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-methyl-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted anilines.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amines or other reduced products.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-iodo-N-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-iodo-N-methyl-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-5-(trifluoromethyl)aniline
  • 2-fluoro-5-(trifluoromethyl)aniline
  • 2-(trifluoromethyl)aniline

Uniqueness

2-iodo-N-methyl-5-(trifluoromethyl)aniline is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct chemical and physical properties. The iodine atom provides a site for further functionalization through substitution or coupling reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. The N-methyl group further differentiates it from other similar compounds, potentially influencing its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

2-iodo-N-methyl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F3IN/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,13H,1H3

InChI Key

JKAGQIUTLJWNNO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)C(F)(F)F)I

Origin of Product

United States

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